molecular formula C18H18FN5O B3004807 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1396859-07-6

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3004807
CAS No.: 1396859-07-6
M. Wt: 339.374
InChI Key: HZQGVOUXGLSFDD-UHFFFAOYSA-N
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Description

"N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide" is a synthetic small molecule characterized by a pyrimidine core substituted with a 1H-pyrrol-1-yl group at the 6-position. The pyrimidine ring is linked via an aminoethyl chain to a 2-(4-fluorophenyl)acetamide moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-5-3-14(4-6-15)11-18(25)21-8-7-20-16-12-17(23-13-22-16)24-9-1-2-10-24/h1-6,9-10,12-13H,7-8,11H2,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQGVOUXGLSFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Pyrimidine ring : Known for its role in various biological processes.
  • Pyrrole moiety : Associated with anticancer and antimicrobial activities.
  • Amide linkage : Common in many biologically active compounds.

The molecular formula is C16H16N6OC_{16}H_{16}N_6O, with a molecular weight of 308.34 g/mol, indicating a relatively complex structure that may influence its biological interactions .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer proliferation .
  • Receptor Modulation : It could interact with receptors that regulate inflammatory responses, potentially leading to anti-inflammatory effects .

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance:

  • In vitro studies have shown that derivatives containing pyrrole and pyrimidine rings can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The structural components suggest potential antimicrobial effects:

  • A study highlighted that pyrrole-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

The presence of the amide group may enhance anti-inflammatory properties:

  • Similar compounds have been reported to inhibit cytokine production and modulate inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Pyrrole Derivatives Exhibited anticancer activity with IC50 values indicating potency against various cancer lines .
Antimicrobial Evaluation Showed effective inhibition against Staphylococcus aureus with MIC values comparable to established antibiotics .
Inflammation Modulation Compounds similar in structure reported significant reduction in TNF-alpha production, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation, leading to potential therapeutic effects against various cancers. For instance, studies have shown that pyrimidine derivatives can target cancer cell lines effectively.

Antiviral Properties

The compound's unique structure suggests potential antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors involved in the infection process.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting cytokine production, making it a candidate for treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route Overview

  • Formation of Pyrimidine Ring : Starting from suitable precursors, the pyrimidine ring is constructed through cyclization reactions.
  • Pyrrole Functionalization : The pyrimidine ring is then functionalized with the pyrrole group via nucleophilic substitution.
  • Acetamide Coupling : The final step involves coupling the acetamide moiety with the intermediate to form the desired compound.

Common Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Using reagents such as hydrogen peroxide.
  • Reduction : Employing agents like sodium borohydride.
  • Substitution Reactions : Involving nucleophiles or electrophiles depending on the functional groups present.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary findings indicate that the compound may interact with key enzymes involved in disease pathways, providing insights into its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound : N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide Pyrimidine - 6-position: 1H-pyrrol-1-yl
- Ethylamino linker to 4-fluorophenylacetamide
~430–450 (estimated) Pyrrole substitution enhances π-π stacking; fluorophenyl group improves metabolic stability .
Analog 1 : N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine - 6-position: Ethylthio
- 4-position: Isobutylamino
430.5 Pyrazole fusion increases planarity; ethylthio group may enhance hydrophobic interactions .
Analog 2 : 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide Pyrimidine - 6-position: Pyrrolidin-1-yl
- 4-chlorophenoxy substituent
Not reported Chlorophenoxy group introduces halogen bonding potential; pyrrolidine substitution alters solubility .
Analog 3 : N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidine - 6-position: Methyl
- 2-position: 4-methylpiperidin-1-yl
Not reported Piperidine substituent improves blood-brain barrier penetration; oxyacetamide linker modifies pharmacokinetics .

Key Findings :

Substituent Effects on Binding Affinity: The 1H-pyrrol-1-yl group in the target compound likely enhances binding to aromatic residues in enzyme active sites compared to the ethylthio group in Analog 1, which prioritizes hydrophobic pockets . 4-Fluorophenyl in the target compound vs. 4-chlorophenoxy in Analog 2: Fluorine’s electronegativity improves metabolic stability, while chlorine’s larger size may increase steric hindrance .

Pharmacokinetic Differences: The ethylamino linker in the target compound may reduce clearance rates compared to the oxyacetamide linker in Analog 3, which is prone to esterase-mediated hydrolysis .

Synthetic Accessibility :

  • The pyrimidine core in the target compound is more synthetically accessible than the pyrazolo[3,4-d]pyrimidine scaffold in Analog 1, which requires multi-step fusion reactions .

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